REACTION_CXSMILES
|
Cl[S:2]([C:5]1[CH:19]=[CH:18][C:8]([O:9][C:10]([CH3:17])([CH3:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:7][CH:6]=1)(=O)=O.CCO.[Sn].Cl>C(Cl)Cl>[CH3:17][C:10]([O:9][C:8]1[CH:7]=[CH:6][C:5]([SH:2])=[CH:19][CH:18]=1)([CH3:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12] |^3:22|
|
Name
|
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)C1=CC=C(OC(C(=O)OCC)(C)C)C=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
123.06 g
|
Type
|
reactant
|
Smiles
|
[Sn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sn]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirring speed
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 3-L three-neck round-bottom flask equipped with an overhead mechanical stirrer, addition funnel and a N2 inlet
|
Type
|
CUSTOM
|
Details
|
as close as possible to the bottom of the round-bottom flask
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 4 hours at which point the hot ethanolic solution
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
was poured into a 2-L Erlenmeyer flask
|
Type
|
STIRRING
|
Details
|
After stirring for 10 minutes the biphasic mixture
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
was filtered through Celite
|
Type
|
CUSTOM
|
Details
|
After transferring to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
WASH
|
Details
|
the aqueous fraction was washed with CH2Cl2 (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic fractions were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
A bright yellow oil with a white precipitate suspended resulted
|
Type
|
FILTRATION
|
Details
|
filtered once again through Celite
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OCC)(C)OC1=CC=C(C=C1)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 72.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |